Iron diperchlorate

Description

Properties

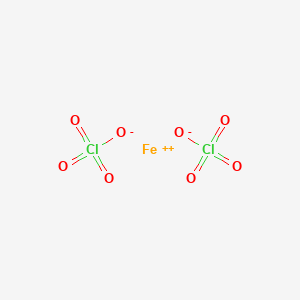

IUPAC Name |

iron(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Fe/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFMJXZQTNRXGX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2FeO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890732 | |

| Record name | Iron(II) perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydrate: Light green odorless crystals; [MSDSonline] | |

| Record name | Ferrous perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13933-23-8 | |

| Record name | Perchloric acid, iron(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis methods for iron(II) diperchlorate hexahydrate

An In-depth Technical Guide to the Synthesis of Iron(II) Diperchlorate Hexahydrate

Introduction: Understanding the Target Molecule

Iron(II) diperchlorate hexahydrate, with the chemical formula Fe(ClO₄)₂·6H₂O, is an inorganic compound of significant interest in both research and industrial applications. It presents as a green, water-soluble crystalline solid.[1][2] Its utility stems primarily from its capacity to serve as a clean and efficient source of ferrous ions (Fe²⁺) and as a catalyst in various chemical transformations, including Fenton-type oxidation reactions.[1][3]

The molecule's structure is more accurately represented as [Fe(H₂O)₆]²⁺(ClO₄⁻)₂, consisting of a central iron(II) cation octahedrally coordinated by six water molecules (a hexa-aquo-iron(II) complex) and two charge-balancing perchlorate anions.[1] This coordination with water is crucial for its stability.

A fascinating and critical aspect of this compound is its inherent redox paradox. It contains the reducing ferrous cation (Fe²⁺) and the powerfully oxidizing perchlorate anion (ClO₄⁻).[1] Their coexistence in a stable form is a result of kinetic hindrance; a high activation energy prevents a spontaneous internal redox reaction.[1] However, this delicate balance underscores the need for precise synthetic control, as the presence of atmospheric oxygen can lead to the slow oxidation of iron(II) to iron(III) oxyhydroxide in aqueous solutions.[1] This guide provides a detailed, field-tested methodology for the reliable synthesis of high-purity iron(II) diperchlorate hexahydrate, emphasizing the scientific principles that govern each step.

Core Synthesis Methodology: Direct Acid Dissolution of Metallic Iron

The most direct and reliable method for preparing iron(II) diperchlorate hexahydrate is the reaction of metallic iron with dilute perchloric acid.[1] This method is favored for its straightforward approach and the high purity of the resulting product when executed with care.

The Underlying Chemistry: A Controlled Redox Reaction

The synthesis is governed by the following balanced chemical equation:

Fe(s) + 2 HClO₄(aq) + 6 H₂O(l) → ₂(s) + H₂(g) [1]

Causality Behind Experimental Choices:

-

Choice of Iron Source: The ideal starting material is a high-purity, low-carbon iron source, such as fine steel wool or iron powder.[4] Low-carbon steel is particularly effective due to its ready solubility and minimal carbon residue, which could otherwise discolor the product.[4] The fine particle size or high surface area ensures a brisk and complete reaction.

-

Perchloric Acid Concentration: Commercially available perchloric acid is typically a 70-72% aqueous solution. Using this concentrated acid directly on the metal can lead to an uncontrollably vigorous reaction or passivation of the iron surface. Therefore, a slight dilution with water is performed to moderate the reaction rate while maintaining sufficient acidity for dissolution.[4]

-

Evolving Hydrogen: The evolution of hydrogen gas is a key indicator that the reaction is proceeding as desired.[4] It also helps to maintain a reducing atmosphere around the reaction, providing a degree of protection against the oxidation of the newly formed Fe²⁺ ions by atmospheric oxygen.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and prioritizes safety and product purity.

Materials and Equipment:

-

Low-carbon steel wool or iron powder

-

Perchloric acid (HClO₄), 70-72% solution

-

Deionized or reverse osmosis (RO) water

-

Ammonium thiocyanate (NH₄SCN) for quality control

-

Glass beakers (250 mL)

-

Glass stirring rod

-

Hot plate (with precise temperature control)

-

Glass cloth or fritted glass filter funnel

-

Filter flask and vacuum source

-

Fume hood

Step-by-Step Procedure:

-

Preparation: In a 250 mL beaker inside a certified fume hood, place approximately 8-10 grams of low-carbon steel wool.

-

Acid Addition: Carefully measure 20 mL of 70-72% perchloric acid and add it to the beaker, covering the steel wool. Subsequently, add 4-5 mL of deionized water to initiate a controlled reaction.[4]

-

Reaction: The iron will begin to dissolve at a brisk pace, accompanied by the evolution of hydrogen gas.[4] The solution will gradually turn a distinct green color, characteristic of the hexa-aquo-iron(II) ion.

-

Temperature Control: For larger-scale preparations, it is critical to monitor the reaction temperature and keep it below 70°C to prevent side reactions and ensure safety.[4] Gentle heating on a hot plate can be used if the reaction is slow, but careful observation is mandatory.

-

Reaction Completion: Allow the reaction to proceed for 10-15 minutes, or until the evolution of hydrogen gas subsides and the steel wool is completely dissolved.[4]

Product Isolation and Purification by "Salting Out"

A key feature of this synthesis is the method of product isolation, which leverages the compound's solubility properties. Iron(II) diperchlorate hexahydrate is soluble in dilute aqueous solutions but is markedly insoluble in highly concentrated perchloric acid (68-70%).[4] This allows for an effective purification step.

-

Precipitation: Once the reaction is complete and the solution is a clear green, add an excess of 70-72% perchloric acid to the beaker. This will cause the immediate precipitation of fine, green crystals of Fe(ClO₄)₂·6H₂O.[4]

-

Filtration: Set up a vacuum filtration apparatus using a fritted glass funnel or a Büchner funnel fitted with glass fiber filter paper (do not use cellulose paper, as it can react with the strong oxidizing acid).

-

Crystal Collection: Decant the supernatant and transfer the crystalline precipitate to the filter. Use the acidic filtrate to rinse the beaker and transfer any remaining crystals.[4]

-

Washing: Wash the collected crystals sparingly with a small amount of cold, concentrated perchloric acid to remove any soluble impurities.

-

Drying: Dry the product thoroughly under vacuum. The final product should be a free-flowing, green crystalline solid.

Self-Validating Quality Control: The Thiocyanate Test

To ensure the integrity of the synthesis and confirm the absence of the Fe³⁺ impurity, a simple yet highly sensitive spot test is performed.

-

Sample Preparation: Decant a small aliquot (4-5 mL) of the green reaction solution before precipitation.[4]

-

Dilution: Dilute this aliquot with approximately 75 mL of deionized water in a separate beaker.[4]

-

Testing: Add a few crystals of ammonium thiocyanate (NH₄SCN) and stir.[4]

-

Interpretation:

-

Negative Result (Pass): The solution remains colorless or retains its pale green hue. This confirms the absence of ferric ions.[4]

-

Positive Result (Fail): The formation of a deep blood-red color indicates the presence of the [Fe(SCN)(H₂O)₅]²⁺ complex, signifying that Fe³⁺ is present and the synthesis has been compromised by oxidation.

-

Critical Safety, Handling, and Storage Protocols

Authoritative Insight: The combination of a strong, potentially explosive oxidizing acid with a flammable gas (hydrogen) byproduct necessitates strict adherence to safety protocols. Perchloric acid can react explosively with organic materials and certain metals, especially upon heating.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.

-

Engineered Controls: All steps of this synthesis MUST be conducted within a chemical fume hood designed for use with perchloric acid (i.e., equipped with a wash-down system to prevent the buildup of explosive perchlorate salts in the ductwork).

-

Handling: Never heat perchloric acid in the presence of organic compounds. Ensure all glassware is scrupulously clean.

-

Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation over time.[1] It should be stored away from organic materials and heat sources.

Data Summary and Visualization

Table 1: Key Synthesis Parameters and Expected Observations

| Parameter | Value / Observation | Rationale |

| Iron Source | 8-10 g Low-Carbon Steel | High reactivity and purity.[4] |

| Perchloric Acid | 20 mL (70-72%) | Stoichiometric reactant.[4] |

| Dilution Water | 4-5 mL | To moderate reaction rate.[4] |

| Reaction Temp. | < 70°C | Safety and prevention of side reactions.[4] |

| Reaction Time | ~15 minutes | Time for complete dissolution.[4] |

| Product Appearance | Green Crystalline Solid | Characteristic of [Fe(H₂O)₆]²⁺.[1] |

| QC Test Result | No color change with NH₄SCN | Confirms absence of Fe³⁺.[4] |

Diagrams of Experimental Workflows

Caption: Workflow for the synthesis and purification of Iron(II) Diperchlorate Hexahydrate.

Caption: Decision diagram for the thiocyanate quality control test for ferric ion contamination.

Conclusion

The synthesis of iron(II) diperchlorate hexahydrate via direct dissolution of iron in perchloric acid is a robust and reliable method that yields a high-purity product. The success of this protocol hinges on two core principles: the careful control of reaction conditions to prevent the oxidation of the labile iron(II) species and the strategic use of the product's solubility characteristics to facilitate its isolation and purification. The inherent hazards of the reagents demand unwavering adherence to safety protocols. By understanding the chemical causality behind each step, from precursor selection to the final quality control validation, researchers can confidently and safely produce this valuable compound for a wide range of scientific applications.

References

Sources

Unveiling the Structure of Iron(II) Diperchlorate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of iron(II) diperchlorate hexahydrate, Fe(ClO₄)₂·6H₂O. As a compound of interest in coordination chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating its physicochemical properties and potential applications. This document, intended for a specialist audience, moves beyond a standard recitation of facts to explain the causality behind experimental choices and to ground the presented information in authoritative sources.

Introduction: The Significance of Hexa-aquo-iron(II) Perchlorate

Iron(II) perchlorate hexahydrate is an inorganic salt that crystallizes as green, water-soluble crystals. The compound consists of discrete hexa-aquo-iron(II) divalent cations, [Fe(H₂O)₆]²⁺, and perchlorate anions, ClO₄⁻[1]. The central iron(II) ion is octahedrally coordinated by six water molecules. While the ferrous cation is a reducing agent and the perchlorate anion is a strong oxidizing agent, the compound is kinetically stable in aqueous solution in the absence of oxygen due to a high activation energy for the intramolecular redox reaction[1]. However, it is susceptible to oxidation to iron(III) oxyhydroxide in the presence of air, a critical consideration for its synthesis and handling[1].

The crystal structure of this compound is of particular interest due to the phenomena of twinning, disorder, and phase transitions that it exhibits, providing a rich case study for crystallographers.

Synthesis and Crystal Growth: A Methodological Approach

The successful determination of a crystal structure begins with the synthesis of high-quality single crystals. The primary method for synthesizing iron(II) perchlorate is through the reaction of iron metal with dilute perchloric acid[1].

Causality in Synthesis Design

The choice of reactants is governed by the need to introduce the ferrous (Fe²⁺) and perchlorate (ClO₄⁻) ions into a solution from which the hydrated salt can crystallize. The use of metallic iron ensures the initial presence of the desired +2 oxidation state. Perchloric acid serves as both the source of the perchlorate anion and the acidic medium to facilitate the dissolution of iron. The reaction proceeds as follows:

Fe(s) + 2 HClO₄(aq) + 6 H₂O(l) → ₂(s) + H₂(g)

A crucial aspect of this synthesis is the management of the iron(II) oxidation state. The reaction should be carried out under conditions that minimize exposure to atmospheric oxygen to prevent the formation of iron(III) impurities. This can be achieved by working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Synthesis and Crystallization of Fe(ClO₄)₂·6H₂O

The following protocol outlines a robust method for the synthesis and subsequent growth of single crystals of iron(II) perchlorate hexahydrate.

Materials:

-

Iron powder or filings (high purity)

-

Dilute perchloric acid (~2 M)

-

Deionized water

-

Schlenk flask or similar apparatus for inert atmosphere reactions

-

Crystallization dish

-

Filter paper

Procedure:

-

Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, add a stoichiometric excess of iron powder to dilute perchloric acid. The excess iron helps to ensure the complete consumption of the acid and maintain a reducing environment.

-

Dissolution: Gently stir the mixture. The reaction will produce hydrogen gas, so the setup must allow for safe venting. Continue stirring until the iron has completely reacted, resulting in a pale green solution.

-

Filtration: While still under an inert atmosphere, filter the solution to remove any unreacted iron or solid impurities.

-

Crystallization: Transfer the filtered solution to a crystallization dish. Slow evaporation of the solvent is the most common method for growing single crystals of this compound. To achieve this, the dish can be placed in a desiccator containing a suitable drying agent (e.g., concentrated sulfuric acid or silica gel) or covered with a perforated film to slow the rate of evaporation.

-

Crystal Harvesting: Once well-formed green crystals of suitable size for X-ray diffraction are observed, they should be harvested promptly to prevent dehydration or oxidation.

Single-Crystal X-ray Diffraction Analysis: The Core of the Investigation

The determination of the crystal structure of iron(II) perchlorate hexahydrate is achieved through single-crystal X-ray diffraction (SC-XRD). This technique provides precise information about the arrangement of atoms in the crystal lattice.

Crystal Handling and Mounting: Preserving Integrity

Given the air-sensitive nature of iron(II) compounds, proper handling and mounting of the selected crystal are critical for obtaining high-quality diffraction data.

Protocol for Mounting an Air-Sensitive Crystal:

-

Crystal Selection: Under a microscope, select a well-formed single crystal with sharp edges and no visible defects.

-

Inert Environment: Perform the mounting in a glove box or under a stream of inert gas (e.g., nitrogen or argon).

-

Mounting: The crystal can be affixed to a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., paratone-N). The oil serves to coat the crystal and provide a barrier against atmospheric oxygen and moisture.

-

Cryo-cooling: Immediately after mounting, the crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K) on the diffractometer. This not only protects the crystal from degradation but also reduces thermal motion of the atoms, leading to better diffraction data.

Data Collection, Structure Solution, and Refinement

Once mounted, the crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. For iron(II) perchlorate hexahydrate, the crystal system is orthorhombic with the space group Pmn2₁.

The collected data are then used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is then refined using least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

The Crystal Structure of Iron(II) Diperchlorate Hexahydrate: A Detailed Look

The crystal structure of Fe(ClO₄)₂·6H₂O is characterized by the presence of the hexa-aquo-iron(II) cation, [Fe(H₂O)₆]²⁺, and two perchlorate anions.

Crystallographic Data

The following table summarizes the key crystallographic parameters for iron(II) perchlorate hexahydrate.

| Parameter | Value | Reference |

| Chemical Formula | Fe(ClO₄)₂·6H₂O | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pmn2₁ | [1] |

| Lattice Constant a | 7.79 Å | [1] |

| Lattice Constant b | 13.48 Å | [1] |

| Lattice Constant c | 5.24 Å | [1] |

Structural Commentary: Coordination and Bonding

The iron(II) ion is octahedrally coordinated by six water molecules. The Fe-O bond lengths and the O-Fe-O bond angles are characteristic of a high-spin Fe(II) center in an octahedral environment. The perchlorate anions are not directly coordinated to the iron center but are located in the crystal lattice, participating in a network of hydrogen bonds with the coordinated water molecules. This hydrogen bonding network plays a crucial role in stabilizing the crystal structure.

A significant feature of the crystal structure of ferrous perchlorate hexahydrate is its propensity for twinning and disorder. The structure is pseudohexagonal, which can lead to the formation of three-component twins. This complexity requires careful analysis of the diffraction data to accurately model the crystal structure.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of iron(II) diperchlorate.

Sources

Ferrous Perchlorate in Aqueous Solution: A Comprehensive Guide to Stability and Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous perchlorate, Fe(ClO₄)₂, is a compound that presents a fascinating dichotomy: a combination of a reducing cation (Fe²⁺) and a strongly oxidizing anion (ClO₄⁻). In its hydrated form, typically as the hexahydrate Fe(ClO₄)₂·6H₂O, it appears as green, water-soluble crystals.[1] While thermodynamically predisposed to internal redox reactions, aqueous solutions of ferrous perchlorate exhibit a surprising kinetic stability under specific conditions. This guide provides an in-depth exploration of the factors governing its stability and reactivity in aqueous environments. Understanding these principles is paramount for its safe handling and effective use in research and development, particularly in applications such as a source of ferrous ions for Fenton-like oxidation processes.[1]

Section 1: Core Physicochemical Properties

A foundational understanding begins with the compound's fundamental properties. Ferrous perchlorate is typically encountered as its hexahydrate.

| Property | Value | Source |

| Chemical Formula | Fe(ClO₄)₂ (anhydrous) / Fe(ClO₄)₂·6H₂O (hexahydrate) | [1] |

| Molar Mass | 254.75 g/mol (anhydrous) / 362.84 g/mol (hexahydrate) | [1],[2] |

| Appearance | Green crystalline solid | [1] |

| Solubility in Water | 98 g/100 mL at 25 °C | [1] |

| Structure | The hexahydrate consists of discrete [Fe(H₂O)₆]²⁺ cations and ClO₄⁻ anions. | [1] |

| Hazards | Oxidizer, skin/eye irritant. | [1], |

Section 2: The Paradox of Stability in Aqueous Solution

The central paradox of ferrous perchlorate is its kinetic persistence in solution, despite the thermodynamic favorability of a reaction between the ferrous ion and the perchlorate anion.

Thermodynamic Driving Force

From a purely thermodynamic standpoint, the oxidation of the ferrous ion (Fe²⁺ → Fe³⁺ + e⁻) and the reduction of the perchlorate anion (ClO₄⁻ + 8H⁺ + 8e⁻ → Cl⁻ + 4H₂O) suggest a spontaneous reaction. The perchlorate ion is a powerful oxidizing agent. However, this potential is rarely realized in simple aqueous solutions at ambient conditions.

The Dominance of Kinetic Hindrance

The observed stability of ferrous perchlorate solutions in the absence of external factors is a classic example of kinetic control over thermodynamics. Several factors contribute to this high activation energy barrier:

-

Poor Ligand Characteristics: The perchlorate anion (ClO₄⁻) is a very weak Lewis base and, consequently, a poor coordinating ligand.[1] For an efficient inner-sphere electron transfer to occur, the oxidant and reductant must form a bridged complex. Perchlorate's inability to effectively coordinate with the aqueous Fe²⁺ ion, which exists as the stable hexa-aquo-iron(II) complex, [Fe(H₂O)₆]²⁺, prevents the formation of a necessary precursor complex for electron transfer.[1]

-

High Activation Energy: The reduction of perchlorate involves the breaking of multiple strong chlorine-oxygen bonds. This process has a very high activation energy, rendering the reaction kinetically limited in aqueous media without a catalyst or significant energy input (e.g., high temperatures).[3]

In essence, while the overall reaction is energetically downhill (a negative ∆G), the initial "hill" of activation energy is too high to be surmounted under normal conditions.[1]

Caption: The kinetic stability of aqueous ferrous perchlorate.

Influence of Environmental Factors

While stable under ideal conditions, the solution's integrity is sensitive to its environment:

-

Atmospheric Oxygen: In the presence of air, aqueous iron(II) perchlorate solutions undergo slow oxidation. The ferrous ion is oxidized by dissolved oxygen to form iron(III) species, often precipitating as iron(III) oxyhydroxide.[1] This is the most common degradation pathway under typical laboratory storage.

-

pH: The rate of Fe²⁺ oxidation by O₂ is highly pH-dependent. The most significant perchlorate reduction by iron surfaces occurs in slightly acidic to near-neutral initial pH values.[4] Highly acidic conditions can stabilize the Fe²⁺ ion against oxidation by O₂, but extreme conditions of temperature and pressure in acidic solutions can facilitate perchlorate reduction.[3]

-

Light: While less documented for ferrous perchlorate specifically, photochemical pathways can influence redox reactions involving iron species. It is good practice to store solutions in amber bottles to minimize potential light-induced degradation.

Section 3: Reactivity Pathways and Considerations

The reactivity of ferrous perchlorate can be channeled in several directions, either by promoting the oxidation of the iron center or by overcoming the kinetic barrier to perchlorate reduction.

Oxidation of the Ferrous Cation

As mentioned, the primary reaction in a non-inert environment is the oxidation of Fe²⁺ to Fe³⁺ by atmospheric oxygen. This process is often undesirable as it depletes the active ferrous ion concentration. To maintain a stable stock solution, preparation and storage under an inert atmosphere (e.g., nitrogen or argon) are essential.

Reduction of the Perchlorate Anion

While kinetically inert, the perchlorate anion can be forced to react under specific conditions, a topic of interest for environmental remediation and chemical synthesis.

-

Catalysis: Recent research has shown that specialized iron(II) complexes can catalyze the reduction of perchlorate, enabling reactions like the C-H oxygenation of organic substrates.[5][6] In these systems, ligands are designed to facilitate the interaction between the iron center and the perchlorate ion, lowering the activation energy for oxygen atom transfer.[6]

-

High Temperature and Pressure: In the absence of a catalyst, significant energy input can overcome the kinetic barrier. Complete degradation of perchlorate can be achieved in an FeCl₃-HCl solution at temperatures approaching 200°C and pressures around 20 atm.[3] Similarly, zerovalent iron powder has been shown to efficiently decompose perchlorate in pressurized hot water (150°C).[7]

Reactivity with Organic Compounds

A critical safety consideration is the reactivity of ferrous perchlorate with organic materials. Perchlorates, as a class, can form reactive and potentially explosive mixtures with organic compounds.[8] While aqueous solutions mitigate this risk compared to the solid salt, evaporating a solution containing organic solutes could create a hazardous residue. All work should be conducted with an awareness of this potential incompatibility.

Section 4: Experimental Protocols and Safe Handling

Adherence to validated protocols and strict safety measures is non-negotiable when working with ferrous perchlorate.

Protocol: Preparation of a Standard Aqueous Ferrous Perchlorate Solution

This protocol describes the preparation of a ~0.1 M solution of Fe(ClO₄)₂ under an inert atmosphere to ensure stability.

Materials:

-

Iron metal powder or filings (high purity)

-

Perchloric acid (HClO₄), ~20% aqueous solution

-

Deoxygenated, deionized water (prepared by boiling and cooling under N₂ or Ar)

-

Schlenk line or glovebox

-

Standard laboratory glassware (Schlenk flask, cannula, etc.)

Procedure:

-

Inerting: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar. Place the flask under an inert atmosphere (N₂ or Ar).

-

Weighing: Weigh a stoichiometric excess of iron powder and add it to the Schlenk flask.

-

Reaction: Using a cannula or dropping funnel, slowly add a measured volume of ~20% perchloric acid to the flask while stirring. The reaction will produce hydrogen gas.[1]

-

Causality Note: A slow, controlled addition is crucial to manage the rate of H₂ evolution and prevent excessive foaming. The reaction is: Fe + 2 HClO₄ → Fe(ClO₄)₂ + H₂.[1]

-

-

Completion: Continue stirring until the evolution of gas ceases and the majority of the iron has dissolved, resulting in a pale green solution. A small amount of excess iron ensures that all the acid has been consumed.

-

Filtration: Cannula filter the resulting solution into a second, inerted Schlenk flask or a graduated cylinder to remove any unreacted iron powder.

-

Standardization: Dilute the solution to the desired final volume with deoxygenated water. The precise concentration of Fe²⁺ should then be determined via titration or a spectrophotometric method (see Protocol 4.2).

-

Storage: Store the standardized solution in a sealed, amber Schlenk flask under a positive pressure of inert gas.

Protocol: Spectrophotometric Assessment of Solution Stability

This protocol provides a self-validating system to monitor the concentration of Fe²⁺ over time, confirming the stability of the prepared solution. The 1,10-phenanthroline method is a reliable and widely used technique for quantifying ferrous iron.[9][10]

Materials:

-

1,10-phenanthroline solution (0.1% w/v in ethanol or water)

-

Sodium acetate buffer solution (pH ~4.5)

-

Hydroxylamine hydrochloride solution (10% w/v, as a reducing agent for total iron determination, if needed)

-

UV-Vis Spectrophotometer

Procedure:

-

Calibration Curve: Prepare a series of Fe²⁺ standards of known concentration from a certified reference material or a freshly prepared and titrated stock.

-

Complex Formation: For each standard and for the test sample, pipette a small, precise aliquot (e.g., 1.00 mL) into a volumetric flask (e.g., 50 mL).

-

Add 5 mL of the 1,10-phenanthroline solution and 5 mL of the sodium acetate buffer. Dilute to the mark with deionized water and mix thoroughly.

-

Incubation: Allow the solutions to stand for 15-20 minutes for full color development. A stable orange-red complex will form.[10]

-

Measurement: Measure the absorbance of each solution at 510 nm against a reagent blank.[9]

-

Quantification & Validation: Plot the absorbance of the standards versus their concentration to create a calibration curve. Use the equation of the line to determine the Fe²⁺ concentration in your test sample.

-

Self-Validation: To assess stability, repeat this measurement on the stock solution at regular intervals (e.g., T=0, 24h, 48h, 1 week). A stable solution will show a negligible decrease (<2-3%) in Fe²⁺ concentration over the tested period.

-

Caption: Experimental workflow for preparation and stability validation.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Oxidizing Hazard: Ferrous perchlorate is an oxidizing agent. Avoid contact with combustible materials, organic solvents, and strong reducing agents.

-

Explosion Risk: Never evaporate solutions to dryness, especially if organic matter is present. Solid ferrous perchlorate can be explosive upon heating or friction.[11]

-

Health Hazards: Perchlorates can interfere with iodide uptake by the thyroid gland, which is critical for normal development and metabolism.[12][13] Avoid ingestion and inhalation.

-

Waste Disposal: Dispose of waste according to institutional and local regulations for oxidizing heavy metal waste. Do not mix with organic solvent waste.

Section 5: Conclusion

Aqueous ferrous perchlorate is a compound governed by a delicate balance of thermodynamics and kinetics. While its constituent ions possess a strong driving force for a redox reaction, this pathway is kinetically hindered by the poor ligating ability of the perchlorate anion and the high activation energy required to break its Cl-O bonds. The primary pathway for degradation in a laboratory setting is the slow oxidation of the ferrous ion by atmospheric oxygen. Consequently, the preparation and storage of ferrous perchlorate solutions under an inert atmosphere are crucial for maintaining their integrity. Its reactivity can be harnessed through catalysis or by providing significant energy input, but its potential hazards, particularly its oxidizing nature and incompatibility with organic materials, demand rigorous safety protocols. By understanding these core principles, researchers can safely and effectively utilize this versatile reagent.

References

-

American Elements. (n.d.). Iron Perchlorate. Retrieved from [Link]

-

Wikipedia. (2023). Iron(II) perchlorate. Retrieved from [Link]

-

Moore, A. M., De Leon, C. H., & Young, T. M. (2003). Rate and extent of aqueous perchlorate removal by iron surfaces. Environmental Science & Technology, 37(14), 3189-3198. Retrieved from [Link]

-

ChemistryViews. (2024). Perchlorate Used for Iron-Catalyzed C–H Oxygenations. Retrieved from [Link]

-

Quora. (2016). What is the formula for iron (II) perchlorate? How is this determined? Retrieved from [Link]

-

Gu, B., Wu, W. M., & Ku, Y. K. (2008). Complete degradation of perchlorate in ferric chloride and hydrochloric acid under controlled temperature and pressure. Journal of Hazardous Materials, 159(1), 186-191. Retrieved from [Link]

-

Sarkar, W., LaDuca, A., Wilson, J. R., & Szymczak, N. K. (2024). Iron-Catalyzed C–H Oxygenation Using Perchlorate Enabled by Secondary Sphere Hydrogen-bonds. Journal of the American Chemical Society. Retrieved from [Link]

-

Hori, H., et al. (2014). Metal-induced decomposition of perchlorate in pressurized hot water. Environmental Chemistry Letters, 12, 309-314. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Perchlorate. Retrieved from [Link]

-

Borkowski, M., et al. (2005). Determination of ferrous and ferric iron in aqueous biological solutions. Analytical Biochemistry, 337(1), 105-110. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2011). Iron Determination - A Review of Analytical Methods. Retrieved from [Link]

-

ATSDR. (2008). ToxFAQs™ for Perchlorates. Retrieved from [Link]

-

U.S. EPA. (2014). Technical Fact Sheet – Perchlorate. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2012). Iron Perchlorate. Retrieved from [Link]

-

Bruck, A. M., et al. (2014). Thermal Decomposition of Calcium Perchlorate/Iron-Mineral Mixtures. 45th Lunar and Planetary Science Conference. Retrieved from [Link]

-

Achrekar, S. (2019). A comparative study of determination of Iron (II) by analytical methods. Journal of Emerging Technologies and Innovative Research, 6(5). Retrieved from [Link]

-

WebMD. (2024). What to Know About Perchlorate and Your Health. Retrieved from [Link]

Sources

- 1. Iron(II) perchlorate - Wikipedia [en.wikipedia.org]

- 2. gfschemicals.com [gfschemicals.com]

- 3. Complete degradation of perchlorate in ferric chloride and hydrochloric acid under controlled temperature and pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rate and extent of aqueous perchlorate removal by iron surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perchlorate Used for Iron-Catalyzed C–H Oxygenations - ChemistryViews [chemistryviews.org]

- 6. Iron-Catalyzed C–H Oxygenation using Perchlorate Enabled by Secondary Sphere Hydrogen-bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. americanelements.com [americanelements.com]

- 9. ajrconline.org [ajrconline.org]

- 10. jetir.org [jetir.org]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Perchlorates | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

correct chemical formula for iron(II) perchlorate hydrate

An In-Depth Technical Guide to Iron(II) Perchlorate Hydrate: Formula, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of iron(II) perchlorate hydrate, a significant inorganic compound for researchers and chemical professionals. The document delineates the correct chemical formula, focusing on the commonly isolated hexahydrate form, Fe(ClO₄)₂·6H₂O. It offers an in-depth exploration of its molecular and crystal structure, physicochemical properties, and detailed protocols for its synthesis and characterization. Furthermore, the guide discusses the compound's unique chemical reactivity, its diverse applications in catalysis and materials science, and critical safety and handling procedures. This document is intended to serve as an authoritative resource, grounded in scientific literature, for professionals in research, development, and chemical synthesis.

Chemical Identity and Nomenclature

Iron(II) perchlorate is an inorganic salt consisting of the ferrous iron cation (Fe²⁺) and the perchlorate anion (ClO₄⁻). While the anhydrous form exists, the compound is typically isolated and utilized as a hydrate. The most stable and well-characterized form is the hexahydrate, with the definitive chemical formula Fe(ClO₄)₂·6H₂O [1][2].

Common Synonyms:

The CAS number for the hydrate form is 335159-18-7[1][3].

Molecular and Crystal Structure

The structural integrity of iron(II) perchlorate hexahydrate is key to understanding its chemical behavior. The solid-state and aqueous structure is not a simple agglomeration of ions and water but a well-defined coordination complex.

The Hexa-aquo-iron(II) Cation

The central feature of the structure is the hexa-aquo-iron(II) cation, [Fe(H₂O)₆]²⁺[1][4]. In this complex, the iron(II) ion is octahedrally coordinated by six water molecules, which act as ligands. The perchlorate ions (ClO₄⁻) are not directly bonded to the iron center but exist as counter-ions within the crystal lattice[1]. This arrangement is significant because the perchlorate anion is a weak Lewis base and a poor ligand, which contributes to the compound's kinetic stability in solution[1].

Caption: Structure of the hexa-aquo-iron(II) cation with perchlorate counter-ions.

Crystal System

Iron(II) perchlorate hexahydrate forms green crystals that belong to the orthorhombic crystal system[1]. This specific lattice arrangement dictates the macroscopic properties of the solid material, including its cleavage and optical characteristics.

Physicochemical Properties

The utility of any chemical reagent is defined by its physical and chemical properties. A summary of key data for iron(II) perchlorate hexahydrate is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | Fe(ClO₄)₂·6H₂O | [1][2][5] |

| Molar Mass | 362.84 g/mol | [2][5] |

| Anhydrous Molar Mass | 254.75 g/mol | [1] |

| Appearance | Green, water-soluble crystals | [1][2][6] |

| Density | 2.15 g/cm³ | [1] |

| Melting/Decomposition Point | 100 °C (212 °F) | [1][2] |

| Solubility in Water | 98 g/100 mL (at 25 °C) | [1] |

| Solubility in Ethanol | 86.5 g/100 g (at 20 °C) | [2] |

| Nature | Hygroscopic | [7][8] |

Synthesis and Characterization

The reliable synthesis and subsequent characterization of iron(II) perchlorate hexahydrate are fundamental for its use in research and development.

Synthesis Protocol

The compound is typically prepared by the reaction of metallic iron with dilute perchloric acid.[1][6] This method leverages the reducing potential of iron metal to displace hydrogen from the non-oxidizing dilute acid.

Reaction Equation: Fe(s) + 2 HClO₄(aq) + 6 H₂O(l) → Fe(ClO₄)₂·6H₂O(aq/s) + H₂(g)[1][6]

Step-by-Step Methodology:

-

Preparation: Under a fume hood, place a stoichiometric excess of high-purity iron powder or filings into a reaction vessel.

-

Reaction: Slowly and carefully add a calculated amount of cold, dilute perchloric acid (e.g., 10-20% w/w) to the iron metal with constant stirring. The reaction is exothermic and produces flammable hydrogen gas; ensure no ignition sources are present.

-

Digestion: Allow the reaction to proceed until the evolution of hydrogen gas ceases, indicating the consumption of the limiting reagent (perchloric acid). The solution should take on a pale green color characteristic of the [Fe(H₂O)₆]²⁺ ion.[7]

-

Filtration: Filter the resulting solution to remove any unreacted iron and other solid impurities.

-

Crystallization: Gently evaporate the solvent from the filtrate under reduced pressure at a low temperature (e.g., 40-50 °C) to concentrate the solution. Avoid overheating, which can promote oxidation.

-

Isolation: Cool the concentrated solution to induce crystallization. The green crystals of Fe(ClO₄)₂·6H₂O can be collected by filtration, washed with a minimal amount of cold deionized water, and dried in a desiccator.

Caption: Workflow for the synthesis of iron(II) perchlorate hexahydrate.

Analytical Characterization

-

Assay (Titration): The purity of the synthesized compound can be determined by redox titration, for instance, with a standardized solution of potassium permanganate or cerium(IV) sulfate to quantify the Fe²⁺ content.[5]

-

Mössbauer Spectroscopy: This technique is particularly valuable for confirming the +2 oxidation state of the iron and studying its electronic environment within the coordination complex.[6]

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of both the perchlorate anions (strong Cl-O stretches) and the coordinated water molecules (O-H stretches).

Chemical Reactivity and Applications

Stability and Reactivity

A notable feature of iron(II) perchlorate is its kinetic stability in aqueous solution in the absence of air.[1] Despite being a combination of a reducing agent (Fe²⁺) and a powerful oxidizing agent (ClO₄⁻), the intramolecular redox reaction is kinetically hindered.[1] However, in the presence of atmospheric oxygen, solutions of iron(II) perchlorate will slowly oxidize to form iron(III) species, such as iron(III) oxyhydroxide.[1][6]

Key Applications

The unique properties of iron(II) perchlorate hydrate make it a valuable reagent in several areas of research and development.

-

Catalysis and Organic Synthesis: It functions as a catalyst in various chemical reactions, including as a mild oxidant for oxidative coupling reactions to form C-C and carbon-heteroatom bonds.[6][9]

-

Fenton Oxidation: As a soluble source of ferrous ions, it can be used to initiate Fenton chemistry for the oxidation of organic substrates.[1]

-

Materials Science: It serves as a precursor for the synthesis of advanced iron(II)-based magnetic materials, which have potential applications in data storage and spintronics.[6]

-

Electrochemistry: The compound is utilized in electrochemical research, including applications in batteries and fuel cells, where it can facilitate charge transfer processes.[9]

Safety, Handling, and Storage

As with all perchlorate salts, iron(II) perchlorate hydrate must be handled with care due to its oxidizing nature.

-

Hazards:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[10] Use in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Prevent contact with skin, eyes, and clothing.[8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][10] It should be stored locked up and away from incompatible materials like combustibles and strong reducing agents.[8] Due to its hygroscopic nature, storage under an inert atmosphere is recommended to maintain its integrity.[8]

Conclusion

Iron(II) perchlorate hexahydrate, Fe(ClO₄)₂·6H₂O, is a well-defined inorganic coordination compound with significant utility in scientific research. Its structure, centered on the stable hexa-aquo-iron(II) cation, dictates its properties and reactivity. While its synthesis is straightforward, its potent oxidizing nature necessitates strict adherence to safety protocols. For researchers in catalysis, materials science, and organic synthesis, a thorough understanding of this compound's chemical identity and behavior is essential for its effective and safe application.

References

-

Wikipedia. Iron(II) perchlorate. [Link]

-

American Elements. Iron(II) Perchlorate Hydrate. [Link]

-

Chemister.ru. iron(II) perchlorate hexahydrate. [Link]

-

PubChem. Iron(II) perchlorate hydrate | Cl2FeH2O9 | CID 71311361. [Link]

-

Homework.Study.com. What is the chemical formula for iron(II) perchlorate? [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Iron(II) perchlorate hydrate (Alfa Aesar). [Link]

-

American Elements. Iron Perchlorate. [Link]

-

Chemoventory. SAFETY DATA SHEET - Iron(II) perchlorate hydrate. [Link]

-

FUNCMATER. Iron(III) perchlorate hydrate (Fe(ClO4)3•xH2O)-Crystalline. [Link]

-

Quora. What is the formula for iron (II) perchlorate? How is this determined? [Link]

Sources

- 1. Iron(II) perchlorate - Wikipedia [en.wikipedia.org]

- 2. iron(II) perchlorate hexahydrate [chemister.ru]

- 3. Iron(II) perchlorate hydrate | Cl2FeH2O9 | CID 71311361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 高氯酸铁 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 13520-69-9・Iron(II) Perchlorate Hexahydrate・097-04551[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. Buy Iron(II) perchlorate hydrate | 335159-18-7 [smolecule.com]

- 7. CAS 335159-18-7: Iron(II) perchlorate hydrate, Reagent Gra… [cymitquimica.com]

- 8. fishersci.dk [fishersci.dk]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

detailed physical properties of solid iron diperchlorate

An In-Depth Technical Guide to the Physical Properties of Solid Iron(II) Perchlorate

Foreword: An Imperative of Safety

This document provides a detailed examination of the physical properties of iron(II) perchlorate. It is structured to serve researchers and scientists by synthesizing available data with field-proven insights. However, a critical distinction must be made from the outset. The vast majority of commercially available and experimentally characterized material is iron(II) perchlorate hexahydrate, ₂ , a comparatively stable, green crystalline solid.[1][2]

In contrast, anhydrous iron(II) perchlorate, Fe(ClO₄)₂, is an exceptionally hazardous and unstable substance. Anhydrous metal perchlorates are powerful oxidizing agents that can be sensitive to heat, friction, shock, and contact with organic or reducing materials, potentially leading to violent decomposition or explosion.[3][4][5] The preparation of the anhydrous form by heating the hydrate is not a trivial dehydration and can lead to catastrophic failure. Therefore, this guide is bifurcated: Part 1 details the well-characterized properties of the stable hexahydrate, while Part 2 discusses the inferred properties and inherent hazards of the anhydrous solid, framed within a context of extreme caution. All protocols described herein are presented with a primary focus on safety and hazard assessment.

Part 1: The Characterized Solid-State: Iron(II) Perchlorate Hexahydrate

The hexahydrate is the most common form of this compound and consists of discrete hexa-aquo-iron(II) divalent cations, [Fe(H₂O)₆]²⁺, and two perchlorate (ClO₄⁻) anions.[1] This structural arrangement, where the water molecules act as primary ligands to the iron center, is key to its relative stability compared to the anhydrous form.

Crystallographic and Physical Properties

Iron(II) perchlorate hexahydrate crystallizes in an orthorhombic system.[1] Its fundamental physical and crystallographic data are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | Fe(ClO₄)₂·6H₂O | [1][2] |

| Molar Mass | 362.84 g/mol | [2] |

| Appearance | Green crystalline solid | [1][2] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pmn2₁ | [1] |

| Lattice Constants | a = 7.79 Å, b = 13.48 Å, c = 5.24 Å | [1] |

| Density | 2.15 g/cm³ | [1] |

| Melting Point | 100 °C (decomposes) | [1] |

| Solubility in Water | 98 g/100 mL (25 °C) | [1] |

Spectroscopic Characterization

Spectroscopic methods confirm the distinct ionic nature of the hexahydrate, with separate signatures for the hexa-aquo-iron(II) cation and the perchlorate anion.

-

Infrared (IR) and Raman Spectroscopy: In the vibrational spectra of ₂, the perchlorate anion (ClO₄⁻) is expected to exhibit its characteristic vibrational modes. In a free, uncoordinated state, the perchlorate ion has tetrahedral (Td) symmetry. Its primary vibrational modes include a symmetric stretch (ν₁) around 935 cm⁻¹, a doubly degenerate bend (ν₂) around 460 cm⁻¹, and two triply degenerate modes (ν₃ and ν₄) around 1100 cm⁻¹ and 625 cm⁻¹, respectively. In the solid-state spectrum of the hexahydrate, these peaks may show minor shifts or splitting due to crystal lattice effects, but the overall signature confirms the perchlorate is not directly coordinated to the iron cation. The presence of the [Fe(H₂O)₆]²⁺ complex is confirmed by bands corresponding to Fe-O stretches and water's librational modes.

-

Mössbauer Spectroscopy: As a technique uniquely sensitive to the local environment of iron nuclei, ⁵⁷Fe Mössbauer spectroscopy is definitive for characterizing the oxidation state and spin state of the iron center.[6][7] For a high-spin Fe(II) (S=2) compound in an octahedral environment like [Fe(H₂O)₆]²⁺, the spectrum at room temperature is a characteristic doublet. This arises from the interaction of the nuclear quadrupole moment with a non-zero electric field gradient (EFG) at the nucleus, caused by the d-electron configuration. The expected parameters are detailed in Part 2.4.

Part 2: The Unstable Core: Anhydrous Iron(II) Perchlorate

Extreme Caution is Advised. The information in this section is largely based on chemical principles, analogies to similar compounds, and an understanding of the decomposition pathways of perchlorate salts. Direct experimental data on pure, solid anhydrous Fe(ClO₄)₂ is scarce in open literature, a fact that underscores its hazardous nature.

Synthesis Challenges and Inherent Instability

The synthesis of anhydrous iron(II) perchlorate is not achievable by simple dehydration of the hexahydrate. Heating ₂ is likely to initiate a violent decomposition reaction before all water is removed. The perchlorate anion is a strong oxidant, while the ferrous (Fe²⁺) cation is a reductant.[1] Although kinetically stable in aqueous solution, in the solid state at elevated temperatures, this redox combination becomes highly reactive.

Alternative anhydrous syntheses, such as the reaction of iron metal with triflic acid in acetonitrile to produce iron(II) triflate, suggest that non-aqueous routes are necessary for related anhydrous salts.[8] However, applying such methods to perchloric acid systems would require specialized equipment and extreme safety protocols due to the risk of explosion.[3][5]

Inferred Structural Properties

While a definitive crystal structure for anhydrous Fe(ClO₄)₂ is not available, its structure can be inferred from other anhydrous divalent metal perchlorates, such as Ca(ClO₄)₂ and Sr(ClO₄)₂.[9][10][11] These compounds crystallize in an orthorhombic Pbca space group, where the metal cation is coordinated by oxygen atoms from multiple surrounding perchlorate tetrahedra.[9][10][11]

It is plausible that anhydrous Fe(ClO₄)₂ would adopt a similar structure, with the Fe²⁺ cation directly coordinated by oxygen atoms from neighboring ClO₄⁻ anions. This direct coordination, in contrast to the water-shielded structure of the hexahydrate, would significantly reduce the activation energy for the internal redox reaction, contributing to its instability.

Caption: Conceptual comparison of hydrated vs. anhydrous iron(II) perchlorate structures.

Thermal Properties and Hazardous Decomposition

The primary concern with anhydrous iron(II) perchlorate is its thermal decomposition. When heated, perchlorate salts decompose to release a large volume of oxygen gas.[12][13] For iron(II) perchlorate, this process is expected to be a highly exothermic, self-propagating redox reaction.

Expected Decomposition Pathway: Fe(ClO₄)₂ (s) → Fe₂O₃ (s) + Cl₂ (g) + O₂ (g) (unbalanced)

The decomposition is further complicated by the fact that the products, particularly iron oxides (Fe₂O₃), are known catalysts for the decomposition of other perchlorate salts like ammonium perchlorate and calcium perchlorate.[14][15] This creates the potential for a dangerous auto-catalytic feedback loop, where the initial decomposition accelerates as it produces its own catalyst.

Caption: Hazardous auto-catalytic decomposition pathway for anhydrous Fe(ClO₄)₂.

Anticipated Mössbauer Spectroscopy Parameters

Should a sample of anhydrous Fe(ClO₄)₂ be prepared and handled safely (e.g., diluted in an inert matrix), Mössbauer spectroscopy would be the definitive technique for its characterization. The hyperfine parameters extracted from the spectrum—isomer shift (δ), quadrupole splitting (ΔEᵩ), and hyperfine field (B)—provide insight into the iron's electronic state and magnetic ordering.[6]

| Parameter | Expected Value Range (mm/s) | Information Provided |

| Isomer Shift (δ) | > +1.0 (relative to α-Fe) | Confirms high-spin Fe(II) oxidation state.[16] |

| Quadrupole Splitting (ΔEᵩ) | 2.0 - 3.5 | Indicates a distorted electronic environment and non-cubic symmetry at the iron nucleus, typical for high-spin Fe(II).[16][17] |

| Magnetic (Hyperfine) Splitting | Temp-dependent (sextet at low T) | Reveals magnetic ordering (e.g., antiferromagnetic) at cryogenic temperatures. |

Part 3: Field-Proven Methodologies for Characterization

The following protocols are designed with the primary directive of assessing the hazards and confirming the identity of energetic or potentially unstable materials like metal perchlorates.

Protocol: Thermal Hazard Assessment via DSC/TGA

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential first steps to determine the thermal stability of any new compound. For a suspected energetic material, this analysis quantifies the onset temperature of decomposition and the associated energy release (exothermic event), providing critical data for safe handling limits.

Methodology:

-

Safety First: All operations must be conducted behind a blast shield in a properly functioning fume hood. Only experienced personnel should perform this analysis.

-

Sample Preparation: Use a microbalance to weigh a very small amount of sample (typically 0.5 - 2.0 mg) into a high-pressure stainless steel or gold-plated copper crucible. Do not use standard aluminum pans which may react.

-

Instrumentation: Place the sealed sample crucible and an identical empty reference crucible into the DSC/TGA instrument.

-

Experimental Program:

-

Purge the sample chamber with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled, slow rate (e.g., 5-10 °C/min) up to a predetermined maximum temperature well below any known catastrophic decomposition point of analogous materials (e.g., start with a max of 300-400 °C for perchlorates).

-

-

Data Analysis:

-

Monitor the TGA curve for mass loss, indicating the evolution of gaseous decomposition products.

-

Monitor the DSC curve for sharp exothermic peaks. The onset temperature of a large, sharp exotherm is considered the decomposition temperature. The integrated area of this peak corresponds to the enthalpy of decomposition.

-

Self-Validation: A sharp exotherm coupled with a rapid mass loss is a definitive indicator of a decomposition event. The magnitude of the exotherm (in J/g) classifies the energetic potential of the material.

-

Protocol: Mössbauer Spectroscopy Sample Preparation and Analysis

Causality: This technique provides unambiguous confirmation of the iron's oxidation and spin state. To mitigate the risk of handling a pure, potentially explosive sample, it must be diluted in an inert, diamagnetic matrix. This isolates the individual iron centers and prevents propagation of any decomposition.

Methodology:

-

Inert Dilution: In a controlled environment (e.g., an inert atmosphere glovebox), carefully mix a small amount of the sample with a large excess of dry, finely powdered boron nitride (BN) or silica (SiO₂). A typical ratio is 1:100 by weight.

-

Sample Holder: Press the homogenous mixture into a specialized plastic or lead-free brass sample holder (typically 1-2 cm in diameter) to a uniform thickness.

-

Cryostat Mounting: Mount the sample holder onto the cold finger of a cryostat. For iron compounds, spectra are often collected at various temperatures, including room temperature (~298 K), liquid nitrogen temperature (77 K), and liquid helium temperature (4.2 K) to observe magnetic ordering phenomena.

-

Data Acquisition: Expose the sample to a gamma-ray source (typically ⁵⁷Co in a rhodium matrix). The source is oscillated by a Mössbauer drive, Doppler-shifting the energy of the gamma rays. A detector measures the gamma-ray transmission through the sample as a function of source velocity.

-

Data Analysis: The resulting spectrum (a plot of transmission vs. velocity) is fitted with Lorentzian line shapes to extract the hyperfine parameters (Isomer Shift, Quadrupole Splitting, Hyperfine Field).

-

Self-Validation: The obtained Isomer Shift value is compared to established ranges for Fe(II) and Fe(III) compounds. A value greater than ~1.0 mm/s at room temperature provides high-confidence validation of the Fe(II) oxidation state.

References

-

Wikipedia. Iron(II) perchlorate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Magnesium Perchlorate Anhydrous. [Link]

-

PubChem. Iron(II) perchlorate hydrate. [Link]

-

Florida State University Environmental Health & Safety. Guidelines for Using Perchloric Acid. [Link]

-

Bruck, A.M., et al. (2014). Thermal decomposition of calcium perchlorate/iron-mineral mixtures: Implications of the evolved oxygen from the Rocknest eolian deposit in Gale Crater, Mars. 45th Lunar and Planetary Science Conference. [Link]

-

ResearchGate. Thermal Decomposition of Calcium Perchlorate/Iron-Mineral Mixtures: Implications of the Evolved Oxygen from the Rocknest Eolian Deposit in Gale Crater, Mars. [Link]

-

CORE. Thermal Decomposition of Ammonium Perchlorate Encapsulated with Copper(II)/Iron(III) Oxide Nanoparticles. [Link]

-

American Elements. Iron Perchlorate. [Link]

-

ACS Publications. Magnetic Susceptibility and Mössbauer Results of Some High-Spin Iron(II) Compounds. [Link]

-

Universities Space Research Association. Combustion of organic molecules by the thermal decomposition of perchlorate salts: implications for the search for organics on Mars. [Link]

-

Universities Space Research Association. THERMAL DECOMPOSITION OF CALCIUM PERCHLORATE/IRON-MINERAL MIXTURES: IMPLICATIONS OF THE EVOLVED OXYGEN FROM THE ROCKNEST EOLIAN. [Link]

-

SAE Group. Ammonium Perchlorate Safety and Handling. [Link]

-

ResearchGate. Iron(II) triflate salts as convenient substitutes for perchlorate salts: Crystal structures of (2) and Fe(MeCN)(4)(CF3SO3)(2). [Link]

-

Sciencemadness Discussion Board. Iron Perchlorate. [Link]

-

PubMed Central (PMC). Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review. [Link]

-

National Institutes of Health (NIH). Iron-Catalyzed C–H Oxygenation using Perchlorate Enabled by Secondary Sphere Hydrogen-bonds. [Link]

-

Materials Project. mp-23880: FeH4(ClO)2. [Link]

-

Quora. What is the formula for iron (II) perchlorate? How is this determined?. [Link]

-

ResearchGate. Crystal structure of calcium perchlorate anhydrate, Ca(ClO4)2, from laboratory powder X-ray diffraction data. [Link]

-

SERC (Carleton). Mössbauer Spectroscopy. [Link]

-

PubMed Central (PMC). Crystal structure of strontium perchlorate anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data. [Link]

-

Drago, R. S. Mössbauer Spectroscopy. [Link]

-

National Institutes of Health (NIH). Crystal structure of calcium perchlorate anhydrate, Ca(ClO4)2, from laboratory powder X-ray diffraction data. [Link]

-

Chemistry LibreTexts. Mössbauer Spectroscopy. [Link]

Sources

- 1. Iron(II) perchlorate - Wikipedia [en.wikipedia.org]

- 2. gfschemicals.com [gfschemicals.com]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. ammonium-perchlorate.com [ammonium-perchlorate.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mössbauer Spectroscopy [serc.carleton.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of strontium perchlorate anhydrate, Sr(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of calcium perchlorate anhydrate, Ca(ClO4)2, from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. researchgate.net [researchgate.net]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

An In-Depth Technical Guide to the Synthesis of Anhydrous Iron(II) Perchlorate

A Note on Safety: The synthesis and handling of anhydrous metal perchlorates, particularly those of transition metals, are exceptionally hazardous and should only be attempted by experienced researchers in a well-equipped laboratory with all necessary safety precautions in place. Anhydrous perchlorates are powerful oxidizing agents that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. All operations should be conducted on a small scale, behind a blast shield, and in a fume hood specifically designed for work with perchloric acid.

Introduction: The Challenge of Anhydrous Iron(II) Perchlorate

Iron(II) perchlorate, with the chemical formula Fe(ClO₄)₂, is an inorganic compound of significant interest in coordination chemistry and as a precursor for various iron-containing materials.[1] In its anhydrous form, it presents a unique combination of a reducing cation (Fe²⁺) and a strongly oxidizing anion (ClO₄⁻). While this combination is kinetically stable under anhydrous conditions, the synthesis of the pure, water-free compound is a considerable challenge.[2]

The primary obstacle is the propensity of the hydrated salt, iron(II) perchlorate hexahydrate (Fe(ClO₄)₂·6H₂O), to undergo hydrolysis and oxidation upon heating.[2][3] Simple thermal dehydration is therefore not a viable method for obtaining the anhydrous salt. This guide outlines a comprehensive, two-stage procedure for the synthesis of anhydrous iron(II) perchlorate, beginning with the preparation of the hexahydrated precursor, followed by a carefully controlled chemical dehydration.

Strategic Approach to Synthesis

The synthesis is logically divided into two main stages, each with its own set of challenges and critical parameters. This approach ensures the formation of a high-purity precursor before attempting the hazardous dehydration step.

Caption: Overall workflow for the synthesis of anhydrous iron(II) perchlorate.

Stage 1: Synthesis of Iron(II) Perchlorate Hexahydrate

The synthesis of the hydrated precursor is a crucial first step that dictates the purity of the final product. The reaction involves the direct dissolution of iron metal in dilute perchloric acid.[2]

Causality of Experimental Choices

-

High-Purity Iron Source: The use of high-purity iron powder or filings is essential to prevent contamination of the final product with other metal perchlorates.

-

Dilute Perchloric Acid: Using dilute perchloric acid minimizes the risk of uncontrolled oxidation reactions. Concentrated perchloric acid, especially when heated, is a powerful oxidizing agent.

-

Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Fe²⁺ to Fe³⁺ by atmospheric oxygen.[3]

-

Excess Iron: Maintaining a slight excess of iron metal throughout the reaction ensures that any Fe³⁺ formed is reduced back to Fe²⁺.

Experimental Protocol

-

Preparation: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet for maintaining an inert atmosphere.

-

Reactant Charging: High-purity iron powder is added to the flask. The system is then thoroughly purged with nitrogen or argon.

-

Reaction: A solution of dilute (e.g., 20-30%) perchloric acid is added dropwise to the stirred iron powder at room temperature. The reaction is exothermic and will produce hydrogen gas. The rate of addition should be controlled to maintain a gentle effervescence.

-

Completion and Filtration: The reaction is allowed to proceed until the evolution of hydrogen gas ceases. The resulting pale green solution is then filtered under an inert atmosphere to remove any unreacted iron and solid impurities.

-

Crystallization: The filtrate is carefully concentrated by gentle heating under reduced pressure. Upon cooling, pale green crystals of Fe(ClO₄)₂·6H₂O will form.

-

Isolation and Storage: The crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried in a desiccator over a suitable drying agent. The product should be stored in a tightly sealed container under an inert atmosphere.

Stage 2: Dehydration to Anhydrous Iron(II) Perchlorate

This stage is the most critical and hazardous part of the synthesis. As previously mentioned, thermal dehydration is not a suitable method. A plausible approach involves the use of a powerful chemical dehydrating agent in a controlled environment.

Rationale for Dehydration Method

-

Chemical Dehydration: The use of a strong dehydrating agent that can bind water molecules more strongly than the iron(II) cation is necessary. Anhydrous magnesium perchlorate or phosphorus pentoxide are potential candidates.[4]

-

Vacuum and Low Temperature: Performing the dehydration under vacuum and at a slightly elevated but controlled temperature can facilitate the removal of water vapor without inducing thermal decomposition.

-

Thionyl Chloride as an Alternative: For analogous compounds like iron(II) chloride, dehydration has been achieved using thionyl chloride (SOCl₂).[5] This reagent reacts with water to form gaseous products (SO₂ and HCl), which can be easily removed. However, its reactivity with perchlorates is not well-documented and could be hazardous.

Proposed Experimental Protocol

Disclaimer: This is a proposed procedure based on established chemical principles for dehydration and must be approached with extreme caution.

-

Apparatus: A vacuum desiccator or a similar sealable chamber is required. All glassware must be scrupulously dried.

-

Procedure:

-

A layer of a powerful desiccant, such as phosphorus pentoxide, is placed at the bottom of the vacuum desiccator.

-

The finely ground crystals of Fe(ClO₄)₂·6H₂O are placed in a shallow dish on a support above the desiccant.

-

The desiccator is carefully evacuated to a low pressure.

-

The sealed desiccator is then placed in an oven at a controlled, slightly elevated temperature (e.g., 40-50°C) for an extended period.

-

The process should be monitored for any signs of decomposition (e.g., color change to brown, indicating oxidation to Fe³⁺).

-

-

Product Handling: Once the dehydration is complete (as indicated by constant weight), the desiccator is cooled to room temperature before slowly reintroducing an inert gas. The resulting anhydrous Fe(ClO₄)₂ should be handled and stored under strictly anhydrous and inert conditions.

Characterization of Anhydrous Iron(II) Perchlorate

To confirm the successful synthesis of the anhydrous product, several analytical techniques should be employed.

| Technique | Purpose | Expected Result |

| Infrared (IR) Spectroscopy | To detect the presence of water. | Absence of the broad O-H stretching band typically found around 3200-3500 cm⁻¹. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and confirm the absence of water. | No significant mass loss corresponding to water until the decomposition temperature of the anhydrous salt. |

| Elemental Analysis | To determine the elemental composition (Fe, Cl). | The experimentally determined percentages of iron and chlorine should match the theoretical values for Fe(ClO₄)₂. |

| Mössbauer Spectroscopy | To confirm the +2 oxidation state of iron. | The isomer shift and quadrupole splitting values will be characteristic of high-spin Fe²⁺ in the specific coordination environment. |

Safety and Hazard Management

Working with perchlorates requires a comprehensive understanding of the associated risks and the implementation of rigorous safety protocols.

-

Explosion Hazard: Anhydrous perchlorates can be shock-sensitive and may detonate upon heating or in the presence of reducing agents.[6]

-

Oxidizing Agent: Perchlorates are strong oxidizing agents and should not be brought into contact with combustible materials.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, and flame-retardant laboratory coat, must be worn at all times.

-

Specialized Fume Hood: All work involving the heating of perchloric acid or perchlorates must be conducted in a dedicated perchloric acid fume hood with a wash-down system to prevent the accumulation of explosive perchlorate residues.

Caption: Key hazard mitigation strategies for handling anhydrous perchlorates.

References

- Zettler, M. W.; Roman, D. S. (2014). "Iron(II) Perchlorate". e-EROS Encyclopedia of Reagents for Organic Synthesis.

- Ghosh, M.; Ray, S. (1981). "Twinning, disorder and phase transition in ferrous Perchlorate hexahydrate crystals".

- Chaudhuri, B.K. (1975). "A new type of phase transition in M(ClO₄)₂(H₂O)₆ M = Fe, Co, Ni and Mn".

- George, P. (1954). "The oxidation of ferrous perchlorate by molecular oxygen". Journal of the Chemical Society (Resumed).

-

Instructables. How to Make Anhydrous Ferrous Chloride. [Link]

-

Enviro Wiki. Perchlorate: Overview of Issues, Status, and Remedial Options. [Link]

-

PubChem. Iron(II) perchlorate hydrate. [Link]

-

Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

-

DTIC. PREPARATION OF HIGH PURITY ANHYDROUS FERROUS CHLORIDE. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Utility of Iron(II) Perchlorate [Fe(ClO₄)₂] in Advanced Fenton-Like Oxidation

Introduction: Re-evaluating the Fenton Catalyst

Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies designed to degrade recalcitrant organic pollutants through the in-situ generation of highly reactive oxygen species (ROS)[1]. Among these, the Fenton reaction, discovered by H.J.H. Fenton in the 1890s, remains a cornerstone technology[2]. The classic Fenton system employs ferrous iron (Fe²⁺) to catalytically decompose hydrogen peroxide (H₂O₂) into hydroxyl radicals (•OH), which are potent, non-selective oxidizing agents capable of mineralizing a wide array of organic compounds[2][3].

While iron(II) sulfate (FeSO₄) is the conventional source of Fe²⁺, the choice of the counter-anion can subtly but significantly influence the reaction landscape. This guide focuses on the application of iron(II) perchlorate, Fe(ClO₄)₂, as the catalytic iron source. The perchlorate anion (ClO₄⁻) is known for being a very weak ligand, which minimizes the formation of stable iron-anion complexes. This characteristic can potentially enhance the catalytic cycle by ensuring a higher availability of aquated Fe²⁺/Fe³⁺ ions for reaction with H₂O₂, a critical factor in maximizing ROS generation.

This document serves as a comprehensive technical guide for researchers and scientists. It details the underlying mechanisms, provides field-proven protocols for employing Fe(ClO₄)₂ in Fenton-like oxidation, and offers insights into experimental design and data interpretation.

Section 1: The Catalytic Mechanism of the Fe(II)/H₂O₂ System

The efficacy of the Fenton process hinges on a catalytic cycle involving the oxidation of Fe²⁺ and the subsequent regeneration of Fe²⁺ from Fe³⁺. This process, often described by the Haber-Weiss mechanism, generates multiple reactive species.

-

Initiation: The primary and rate-determining step is the reaction between Fe²⁺ and H₂O₂, which generates a hydroxyl radical[2][3].

-

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

-

-

Propagation & Regeneration: The newly formed Fe³⁺ can then react with another molecule of H₂O₂ to regenerate Fe²⁺, albeit at a much slower rate. This step is often the bottleneck in the classic Fenton process[4].

-

Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺

-

-

Further Reactions: The generated hydroperoxyl radical (HOO•) can participate in further reactions, contributing to the overall oxidative environment.